molecular formula C12H12N2O2 B8713477 2-Propenoic acid, 2-cyano-3-(phenylamino)-, ethyl ester, (E)- CAS No. 57338-25-7

2-Propenoic acid, 2-cyano-3-(phenylamino)-, ethyl ester, (E)-

Cat. No. B8713477
Key on ui cas rn: 57338-25-7
M. Wt: 216.24 g/mol
InChI Key: SSKRAIDJMJSRJD-UHFFFAOYSA-N
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Patent
US06593324B2

Procedure details

0.91 ml (10 mmol) of aniline and 1.69 g (10 mmol of ethyl(ethoxymethylene)cyanoacetate were dissolved in 10 ml of pyridine and heated under reflux. After 3 h pyridine was removed under vacuum, and the residue was purified by chromatography (silica gel column, eluent 1% methanol in dichloromethane). 1.08 g (50%) of ethyl(anilinomethylene)cyanoacetate were obtained. The compound was cyclized by heating in a biphenyl/phenyl ether mixture. After cooling a precipitate was filtered and washed with diethyl ether to give 4-hydroxyquinoline-3-carbonitrile (49%). Following the procedure outlined in Step 3 of Example 1, but substituting 4-hydroxyquinoline-3-carbonitrile for 9-(10H)acridone, 4-chloro-3-cyanoquinoline (90%) was obtained, which was reacted with 4-(4-methylpiperazin-1-yl)aniline (according to the procedure of Step 4 in Example 1), to afford the title compound with 12% yield (overall yield 3%).
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([O:10][C:11](=[O:19])[C:12](=[CH:15]OCC)[C:13]#[N:14])[CH3:9]>N1C=CC=CC=1>[CH2:8]([O:10][C:11](=[O:19])[C:12](=[CH:15][NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:13]#[N:14])[CH3:9]

Inputs

Step One
Name
Quantity
0.91 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)OC(C(C#N)=COCC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After 3 h pyridine was removed under vacuum
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (silica gel column, eluent 1% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C#N)=CNC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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